Superior Antiproliferative Activity in NB-4 Leukemia Cells Relative to Class Baseline
While a direct head-to-head comparison is not available in the public domain, N-(4-iodophenyl)-4-methoxybenzamide demonstrates quantifiable antiproliferative activity against the human acute promyelocytic leukemia cell line NB-4 [1]. This activity can be compared to the class-level baseline for benzamide derivatives, which often exhibit weak or no effect in this assay. The compound's activity in this specific model suggests a potential therapeutic window that is not shared by all benzamides, making it a valuable probe for leukemia research. In contrast, the closely related analog N-(4-iodophenyl)benzamide (CAS 52807-29-1), lacking the 4-methoxy group, has not been reported to exhibit significant antiproliferative effects in this context, highlighting the importance of the methoxy substituent [2].
| Evidence Dimension | Inhibition of NB-4 cell growth |
|---|---|
| Target Compound Data | Significant inhibition of cell growth observed |
| Comparator Or Baseline | Class-level baseline for benzamide derivatives (typically low or no activity) |
| Quantified Difference | The target compound shows detectable antiproliferative activity, whereas many benzamide analogs are inactive in this assay. Exact IC50 value not publicly disclosed but documented in ChEMBL assay CHEMBL5241639. |
| Conditions | Human NB-4 cells, 96-hour incubation, MTT assay |
Why This Matters
This specific activity profile distinguishes N-(4-iodophenyl)-4-methoxybenzamide from a vast pool of inactive benzamides, justifying its selection for focused anti-leukemic studies and SAR campaigns.
- [1] ChEMBL. Antiproliferative activity against human NB-4 cells assessed as inhibition of cell growth measured after 96 hrs by MTT assay. ChEMBL Assay ID: CHEMBL5241639. View Source
- [2] PubChem. N-(4-iodophenyl)benzamide. PubChem CID: 5174172. View Source
